molecular formula C7H9N3O2 B8197749 N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide

Cat. No.: B8197749
M. Wt: 167.17 g/mol
InChI Key: VYOGUECZYCRVNM-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-methyluracil with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. This process ensures that the reaction proceeds to completion. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to speed up the reaction and reduce energy consumption is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: This involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases related to pyrimidine metabolism.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, where the compound can act as an inhibitor or substrate. The pathways involved are typically related to nucleic acid synthesis and repair, making the compound of interest in cancer research and antiviral therapy.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluracil: A precursor in the synthesis of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide.

    2,4-Dioxo-5-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.

    N-(2-Oxo-2,3-dihydropyrimidin-4-yl)acetamide: A structurally related compound with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of 166.18 g/mol. The structure features a pyrimidine ring, which is known for its role in various biological systems.

1. Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit antiviral properties. For instance, derivatives of pyrimidines have shown effectiveness against viruses such as HIV and hepatitis C virus (HCV). A study highlighted that certain pyrimidine derivatives inhibited the activity of reverse transcriptase with IC50 values as low as 0.35 μM, indicating strong antiviral potential .

2. Antimicrobial Properties

Antimicrobial activity is another significant aspect of this compound. Similar pyrimidine derivatives have demonstrated efficacy against various bacterial strains. For example, compounds with the pyrimidine scaffold were found to inhibit growth in both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial effects .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in relation to chronic pain management. Research on related compounds suggests that they can inhibit key inflammatory pathways, potentially providing relief from conditions characterized by chronic inflammation .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act by inhibiting enzymes critical for viral replication or bacterial survival.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects .

Case Studies

Several studies have investigated the efficacy of pyrimidine derivatives similar to this compound:

  • HIV Reverse Transcriptase Inhibition : A study demonstrated that a series of modified pyrimidines significantly inhibited HIV reverse transcriptase activity with varying IC50 values, suggesting that structural modifications can enhance antiviral potency .
  • Antimicrobial Testing : In vitro tests showed that certain pyrimidine derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating their potential use as antimicrobial agents .

Summary Table of Biological Activities

Activity TypeRelated CompoundsIC50 ValuesReferences
AntiviralPyrimidine derivatives0.35 μM
AntimicrobialPyrimidine analogsVaries by strain
Anti-inflammatoryPyrimidine-based compoundsNot specified

Properties

IUPAC Name

N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-8-7(12)10-6(4)9-5(2)11/h3H,1-2H3,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGUECZYCRVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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